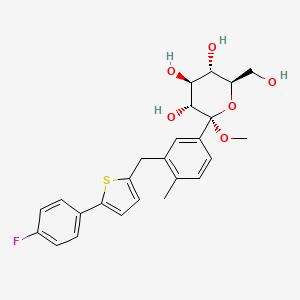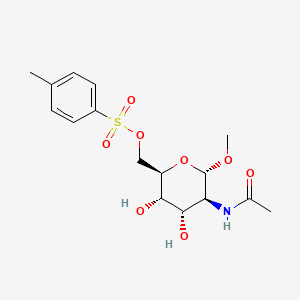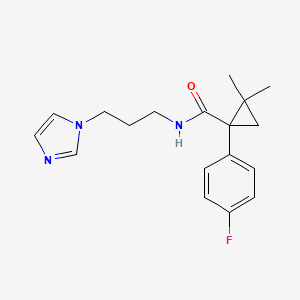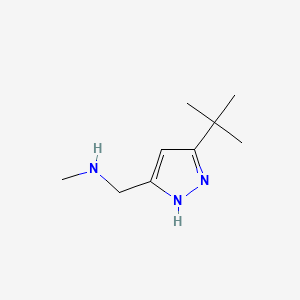
1-(3-叔丁基-1H-吡唑-5-基)-N-甲基甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
This compound is utilized in organic synthesis as a building block for creating more complex molecules. Its structure is particularly valuable due to the presence of both an amine and a pyrazole ring, which can act as points of functionalization.
Methods of Application
The compound is often used in condensation reactions under solvent-free conditions. For example, it can react with aldehydes to form imines, which are then reduced to secondary amines in a reductive amination process.
Results Summary
The yield of such reactions is generally high, with the product purity being confirmed by spectroscopic methods such as FTIR-ATR, NMR, and mass spectrometry. The operational simplicity and mild reaction conditions make this approach attractive for synthesizing N-heterocyclic amines .
Drug Discovery
Scientific Field
Pharmacology
Application Summary
In drug discovery, the compound’s pyrazole core is of interest due to its pharmacological properties. It serves as a precursor in the synthesis of potential therapeutic agents.
Methods of Application
The compound is used in medicinal chemistry protocols to create derivatives that target specific proteins or enzymes. Techniques like high-throughput screening are employed to assess the biological activity of these derivatives.
Results Summary
Derivatives of this compound have shown promise in preliminary biological assays, indicating potential as lead compounds for further drug development. The specific binding affinities and inhibitory concentrations are determined through biochemical assays .
Material Science
Scientific Field
Material Science
Application Summary
The compound’s ability to form stable complexes with various metals makes it useful in the development of new materials, such as catalysts or sensors.
Methods of Application
It is used to synthesize metal-organic frameworks (MOFs) by reacting with metal ions. The resulting structures are analyzed using X-ray crystallography to determine their suitability for applications like gas storage or separation.
Results Summary
The MOFs synthesized using this compound have demonstrated high surface areas and porosity, which are key characteristics for their performance in targeted applications .
Agrochemistry
Scientific Field
Agrochemistry
Application Summary
The compound is explored for its use in agrochemical formulations, particularly as a component in pesticides due to its bioactive pyrazole moiety.
Methods of Application
It is incorporated into pesticide formulations and tested for efficacy against various pests. Field trials are conducted to evaluate the compound’s performance under real-world conditions.
Results Summary
Studies have shown that the compound, when used in pesticide formulations, can effectively control certain pests, with the results being quantified through statistical analysis of pest population reduction .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
In analytical chemistry, the compound is used as a reagent for the detection and quantification of other substances due to its reactive functional groups.
Methods of Application
The compound is employed in colorimetric assays where it reacts with the analyte to produce a color change. The intensity of the color is measured spectrophotometrically and correlated with the analyte concentration.
Results Summary
The assays developed using this compound are sensitive and specific, allowing for the accurate determination of analyte concentrations in various samples. Calibration curves are generated to quantify the results .
Environmental Science
Scientific Field
Environmental Science
Application Summary
This compound is investigated for its role in environmental remediation, particularly in the degradation of pollutants.
Methods of Application
It is used in advanced oxidation processes where it acts as a catalyst. The efficiency of pollutant degradation is monitored through chromatographic techniques.
Results Summary
The compound has shown effectiveness in catalyzing the breakdown of organic pollutants, with the extent of degradation being quantified by measuring the decrease in pollutant concentration over time .
This analysis provides a detailed overview of the diverse applications of “1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine” across various scientific fields, highlighting its versatility and potential in research and industry. The methods and results discussed showcase the compound’s significance and the promising outcomes of its applications.
Catalysis
Scientific Field
Chemical Engineering
Application Summary
These compounds are used as ligands in catalytic systems due to their ability to coordinate with metal centers, enhancing the efficiency of various chemical reactions.
Methods of Application
The compounds are incorporated into transition metal complexes which are then used as catalysts in organic transformations, such as hydrogenation reactions or carbon-carbon bond-forming reactions.
Results Summary
The catalytic systems show high turnover numbers and selectivity, with the performance being evaluated through kinetic studies and product analysis .
Biological Activity
Scientific Field
Biochemistry
Application Summary
The pyrazole moiety is known for its biological activity. These compounds are studied for their potential antibacterial, anti-inflammatory, and anticancer properties.
Methods of Application
The compounds are synthesized and screened against a panel of bacterial strains or cancer cell lines using assays like MIC (Minimum Inhibitory Concentration) or MTT (cell viability assay).
Results Summary
Some derivatives exhibit significant activity, with low MIC values against certain bacterial strains or inhibitory effects on cancer cell proliferation .
Polymer Chemistry
Scientific Field
Polymer Science
Application Summary
These compounds can act as monomers or cross-linkers in the synthesis of polymers, imparting unique physical and chemical properties to the materials.
Methods of Application
They are polymerized using techniques like free radical polymerization or step-growth polymerization, often in the presence of a catalyst or initiator.
Results Summary
The resulting polymers demonstrate enhanced thermal stability, mechanical strength, or chemical resistance, depending on the specific application and polymerization conditions .
Sensor Development
Application Summary
Due to their reactive nature, these compounds are used in the development of chemical sensors, particularly for the detection of metal ions or organic molecules.
Methods of Application
The compounds are immobilized on a solid support or integrated into an electronic device. Their interaction with the target analyte leads to a measurable signal change.
Results Summary
Sensors incorporating these compounds show good sensitivity and selectivity towards the target analytes, with detection limits being determined through calibration experiments .
Environmental Remediation
Scientific Field
Environmental Chemistry
Application Summary
These compounds are explored for their use in the removal of contaminants from the environment, such as heavy metals or organic pollutants.
Methods of Application
They are used in adsorption processes or as part of advanced oxidation processes to degrade or capture pollutants.
Results Summary
The compounds have shown potential in reducing pollutant levels in contaminated water or soil samples, with the efficiency being quantified through analytical methods like HPLC or GC-MS .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
These compounds are used in the synthesis of nanoparticles or as capping agents to control the size and shape of nanomaterials.
Methods of Application
They are used in chemical reduction methods or sol-gel processes to produce nanoparticles with desired characteristics.
Results Summary
The synthesized nanoparticles exhibit controlled size distribution and morphology, which are crucial for applications in drug delivery, catalysis, or electronics .
These additional applications further illustrate the versatility of “1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine” and “(5-tert-butyl-1H-pyrazol-3-yl)methylamine” in various scientific and industrial fields. The compounds’ functional groups and structural features make them valuable in a wide range of research and development contexts.
Antimicrobial Agents
Scientific Field
Microbiology
Application Summary
These compounds are studied for their potential as antimicrobial agents due to the pyrazole ring’s known bioactivity.
Methods of Application
The compounds are tested against a variety of microbial strains using disk diffusion and broth dilution methods to assess their antimicrobial efficacy.
Results Summary
Some derivatives have shown promising results, inhibiting the growth of certain bacteria and fungi, with the effectiveness being quantified by measuring zones of inhibition and MIC values .
Inflammation Modulation
Scientific Field
Immunology
Application Summary
The anti-inflammatory properties of pyrazole derivatives make these compounds candidates for the development of new anti-inflammatory drugs.
Methods of Application
Derivatives are synthesized and evaluated in vivo using animal models of inflammation, such as carrageenan-induced paw edema.
Results Summary
Compounds have demonstrated significant reduction in inflammation markers, with their potency being compared to standard anti-inflammatory drugs .
Anticancer Research
Scientific Field
Oncology
Application Summary
These compounds are investigated for their anticancer properties, particularly their ability to inhibit cancer cell growth and induce apoptosis.
Methods of Application
Cancer cell lines are treated with the compounds, and their effects on cell viability, proliferation, and apoptosis are assessed using assays like MTT and flow cytometry.
Results Summary
Certain derivatives have shown cytotoxic effects on cancer cells, with IC50 values being determined to quantify their efficacy .
Agrochemical Development
Scientific Field
Agricultural Chemistry
Application Summary
The compounds are used in the development of new agrochemicals, such as herbicides and insecticides, due to their bioactive pyrazole core.
Methods of Application
They are incorporated into agrochemical formulations and tested for their effectiveness in controlling weeds or pests in controlled agricultural settings.
Results Summary
Field trials have indicated that these compounds can be effective in pest and weed management, with their impact being measured in terms of crop yield and pest population control .
Chemical Sensors
Scientific Field
Sensor Technology
Application Summary
Due to their reactive nature, these compounds are utilized in the fabrication of chemical sensors for detecting environmental pollutants or biological markers.
Methods of Application
The compounds are used to modify electrodes or other sensor components, enhancing the sensor’s sensitivity and selectivity towards specific analytes.
Results Summary
Sensors developed with these compounds have shown improved detection capabilities for various analytes, with lower detection limits and faster response times .
Green Chemistry
Application Summary
These compounds are explored for their use in green chemistry applications, such as the development of environmentally benign synthesis methods.
Methods of Application
They are used as catalysts or reagents in reactions that follow green chemistry principles, aiming to reduce waste and avoid the use of hazardous substances.
Results Summary
Reactions utilizing these compounds have resulted in higher yields and cleaner products, contributing to more sustainable chemical processes .
属性
IUPAC Name |
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)8-5-7(6-10-4)11-12-8/h5,10H,6H2,1-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYUMKAFXSOSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


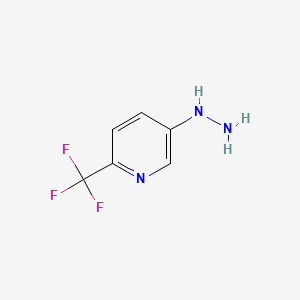
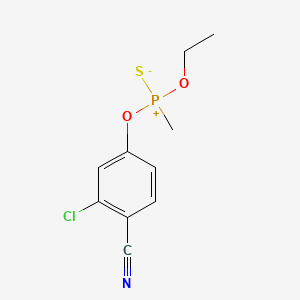
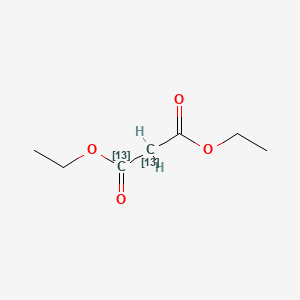
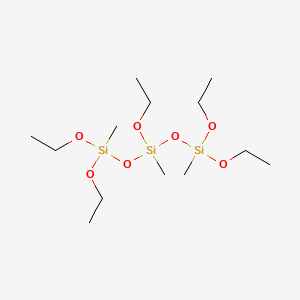
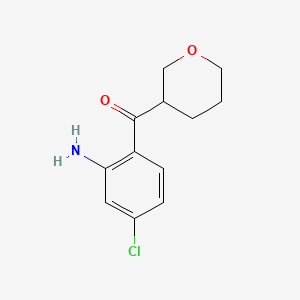
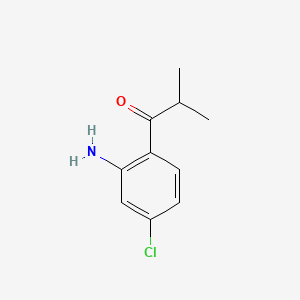
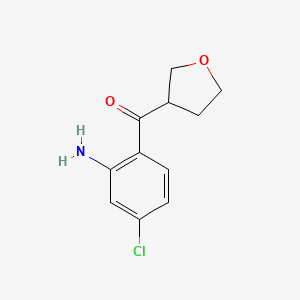
![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)
